molecular formula C20H20ClNO3 B11313748 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B11313748
M. Wt: 357.8 g/mol
InChI Key: ZIRBKVYORDZXIY-UHFFFAOYSA-N
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Description

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is an organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and a methanamine group bonded to a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Amine formation: The methanamine group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxyphenyl)methanamine
  • 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)ethanamine

Uniqueness

1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is unique due to its specific substitution pattern and the presence of both furan and benzyl groups. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C20H20ClNO3/c1-23-16-6-3-14(4-7-16)12-22-13-17-8-10-19(25-17)15-5-9-20(24-2)18(21)11-15/h3-11,22H,12-13H2,1-2H3

InChI Key

ZIRBKVYORDZXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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